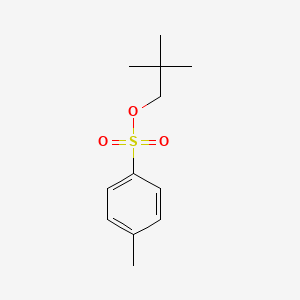

Neopentyl tosylate

Übersicht

Beschreibung

Neopentyl tosylate is an organic compound that is a derivative of neopentyl alcohol . It is formed by transforming an alcohol group into a sulfonic ester using para-toluene sulfonyl chloride (Ts-Cl), creating what is termed an organic tosylate . It is known for its excellent leaving group properties in nucleophilic substitution reactions, due to resonance delocalization of the developing negative charge on the leaving oxygen .

Synthesis Analysis

The synthesis of this compound involves an SN2 reaction . For instance, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield . The tosylate electrophile gives students experience with a commonly encountered leaving group .Molecular Structure Analysis

This compound contains total 34 bond(s); 16 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 sulfonate(s) (thio-/dithio-) .Wissenschaftliche Forschungsanwendungen

Solvolysis Studies

Neopentyl tosylate is studied in the context of solvolysis. Research indicates that in the solvolysis of compounds analogous to this compound, various groups such as sulphonyl and sulphinyl can rearrange, while nitro and phosphoryl groups can lead to fragmentation. This knowledge is crucial for understanding the behavior of this compound under solvolysis conditions and its potential applications in chemical synthesis (Hodgson, Shepherd, & Warren, 1974).

Organocopper Chemistry

In organocopper chemistry, this compound shows unique reactivities. Studies reveal that diphenylcopperlithium and dimethylcopperlithium react differently with this compound esters, leading to the formation of olefins via a concerted anti-1,2-dehydrosulfonation process. These findings are significant for the development of new synthetic routes in organocopper chemistry (Posner & Babiak, 1979).

Tosyl Group Transfer

This compound is also involved in tosyl group transfer reactions. Research shows that certain compounds, like O, O′-ditosylethyleneglycol, can act as tosyl group transfer reagents to neopentyl type alcohols. These reactions are valuable for synthesizing complex molecules, including spirooxetane and ditosylates (Weber, 1981).

Palladium-Catalyzed Reactions

This compound is also important in palladium-catalyzed Heck-type cascade reactions. It can efficiently react with carbenes to form highly functionalized alkenes, demonstrating its utility in complex organic synthesis, particularly in the synthesis of spiro compounds (Liu et al., 2013).

Neopentylglycolborylation

This compound plays a role in neopentylglycolborylation reactions. These reactions are catalyzed by nickel-based mixed-ligand systems and are important for the synthesis of a wide range of aryl mesylates and tosylates. The addition of zinc powder as a reductant in these reactions can dramatically increase yields and reduce reaction times (Wilson et al., 2010).

Wirkmechanismus

The mechanism of action of Neopentyl tosylate involves the conversion of an alcohol to a tosylate or mesylate which proceeds with retention of configuration at the electrophilic carbon . Chlorides, bromides, and tosylate/mesylate groups are excellent leaving groups in nucleophilic substitution reactions .

Zukünftige Richtungen

Future research could focus on the transformation kinetics of the model plastic crystal, neopentyl glycol . Additionally, the underlying origin of thermal hysteresis in similar compounds remains poorly understood and addressing this knowledge gap is critical to developing low-hysteresis caloric effect materials’ systems .

Eigenschaften

IUPAC Name |

2,2-dimethylpropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3S/c1-10-5-7-11(8-6-10)16(13,14)15-9-12(2,3)4/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUSUDLSXJPGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300617 | |

| Record name | Neopentyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2346-07-8 | |

| Record name | Neopentyl tosylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neopentyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

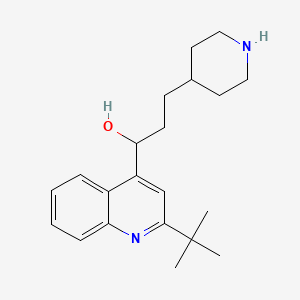

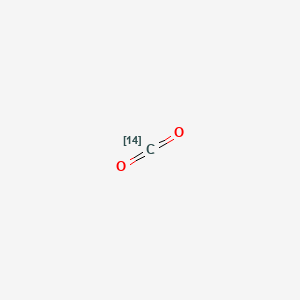

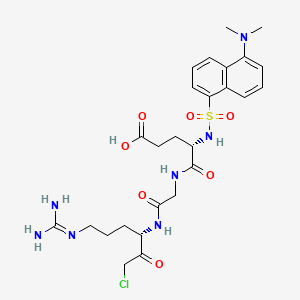

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.